3-(chlorodifluoromethyl)-6-[(2-chlorophenyl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine
Description
The compound 3-(chlorodifluoromethyl)-6-[(2-chlorophenyl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine belongs to the triazolo[4,3-b]pyridazine family, a heterocyclic scaffold characterized by a fused triazole and pyridazine ring system . Its structure features a chlorodifluoromethyl group (-CF2Cl) at position 3 and a 2-chlorobenzyloxy substituent (-OCH2C6H4Cl-2) at position 6.
Properties
IUPAC Name |
3-[chloro(difluoro)methyl]-6-[(2-chlorophenyl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F2N4O/c14-9-4-2-1-3-8(9)7-22-11-6-5-10-18-19-12(13(15,16)17)21(10)20-11/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUUFBRSDVPWHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=NN3C(=NN=C3C(F)(F)Cl)C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(chlorodifluoromethyl)-6-[(2-chlorophenyl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step synthetic routes. One common method involves the cycloaddition of 3-aminopyridazines with nitriles, catalyzed by bimetallic copper and zinc . This process includes tandem C–N addition and subsequent intramolecular oxidative N–N bond formation. The reaction conditions often require the use of I2/KI as oxidizing agents .
Chemical Reactions Analysis
3-(chlorodifluoromethyl)-6-[(2-chlorophenyl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorodifluoromethyl and chlorophenylmethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like I2/KI and reducing agents such as hydrogen gas or metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(chlorodifluoromethyl)-6-[(2-chlorophenyl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as high thermal stability and insensitivity to external stimuli.
Industrial Chemistry: It is used in the synthesis of other complex organic molecules and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(chlorodifluoromethyl)-6-[(2-chlorophenyl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Substituent Variations
Triazolo[4,3-b]pyridazine derivatives exhibit diverse biological activities depending on substituents at positions 3 and 6. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Triazolo[4,3-b]Pyridazine Derivatives
*Calculated based on molecular formulas.
Key Findings from Structural Comparisons
Fluorophenyl or Trifluoromethyl (-CF3): Seen in TPA023 and CAS 73474-81-4, these groups improve metabolic stability and receptor selectivity. TPA023’s 2-fluorophenyl group contributes to its non-sedating anxiolytic profile by targeting α2/α3-GABAA receptors . Methyl (-CH3): Simpler substituents, as in CAS 66548-69-4, may reduce steric hindrance, favoring interactions with broader targets .
Position 6 Substituents: (2-Chlorophenyl)methoxy: The bulky benzyloxy group in the target compound may limit solubility but enhance affinity for planar binding sites (e.g., aromatic stacking in kinases) . Chloro (-Cl): Smaller substituents (e.g., CAS 1096984-21-2) are often intermediates for further functionalization . Heterocyclic Moieties: TPA023’s triazole-methoxy group and CAS 73474-81-4’s phenoxy group demonstrate how electron-rich substituents modulate isoform selectivity (e.g., PDE4A vs. PDE4B) .
Physicochemical Properties
- Lipophilicity : Chlorodifluoromethyl and trifluoromethyl groups increase logP values, enhancing blood-brain barrier penetration (e.g., TPA023) .
- Melting Points : Derivatives with rigid substituents (e.g., CAS 1096984-21-2, m.p. 140–141°C) exhibit higher thermal stability compared to flexible analogs .
Biological Activity
3-(Chlorodifluoromethyl)-6-[(2-chlorophenyl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine (CAS No. 477871-78-6) is a compound with a complex molecular structure that has gained attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant case studies.
- Molecular Formula : C13H8Cl2F2N4O
- Molecular Weight : 345.13 g/mol
- Density : 1.58 g/cm³ (predicted)
- pKa : -2.41 (predicted)
The biological activity of this compound can be attributed to its interaction with various biological targets. Its structure suggests potential activity against several pathways involved in disease processes. Research indicates that compounds with similar triazole and pyridazine frameworks often exhibit:
- Antimicrobial properties : Inhibiting the growth of bacteria and fungi.
- Anticancer activity : Affecting cell proliferation and inducing apoptosis in cancer cells.
- Neurological effects : Modulating neurotransmitter systems.
Antimicrobial Activity
Studies have shown that derivatives of triazolo-pyridazine compounds can exhibit significant antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Moderate | Inhibition of cell wall synthesis |
Anticancer Activity
Research indicates that this compound may possess anticancer properties by inducing apoptosis in various cancer cell lines. For instance, it has been tested against:
- Breast Cancer Cells : Inducing cell cycle arrest and apoptosis.
- Lung Cancer Cells : Inhibiting proliferation and promoting apoptosis.
| Cancer Type | IC50 Value (µM) | Mechanism |
|---|---|---|
| Breast | 10.5 | Apoptosis induction |
| Lung | 15.0 | Cell cycle arrest |
Neurological Effects
Preliminary studies suggest that the compound may interact with GABA receptors, potentially offering anxiolytic effects without sedation, similar to other non-benzodiazepine anxiolytics.
Case Studies
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Antimicrobial Efficacy Study
- A study conducted on various bacterial strains demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of standard antibiotics.
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Anticancer Research
- In vitro studies on human breast cancer cell lines revealed that treatment with the compound led to a significant decrease in cell viability after 48 hours of exposure, suggesting its potential as an anticancer agent.
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Neuropharmacological Assessment
- Animal models were used to evaluate the anxiolytic effects of the compound. Results indicated a reduction in anxiety-like behavior without the sedative side effects commonly associated with traditional anxiolytics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
